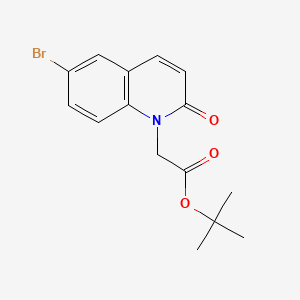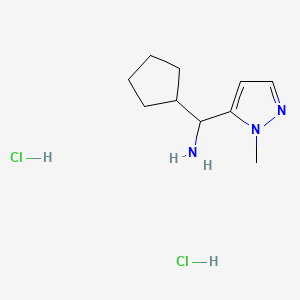![molecular formula C7H10BNO2 B15299471 [2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
[2-(Pyridin-4-yl)ethyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Pyridin-4-yl)ethyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring via an ethyl linker. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of a halopyridine followed by borylation. For example, 4-bromopyridine can be treated with a metalating agent like n-butyllithium, followed by reaction with a boron source such as trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods: Industrial production methods for [2-(Pyridin-4-yl)ethyl]boronic acid typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving [2-(Pyridin-4-yl)ethyl]boronic acid.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a proton source under catalytic conditions.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.
Aplicaciones Científicas De Investigación
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
HIV-1 Protease Inhibitors: Used in the preparation of inhibitors for HIV-1 protease, which is a target for antiretroviral drugs.
Cancer Therapeutics:
Industry:
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of [2-(Pyridin-4-yl)ethyl]boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium-halide complex.
Transmetalation: The boronic acid transfers its organic group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
Comparación Con Compuestos Similares
4-Pyridinylboronic Acid: Similar structure but without the ethyl linker.
2-Pyridinylboronic Acid: Boronic acid attached at the 2-position of the pyridine ring.
4-Pyridineboronic Acid Pinacol Ester: A protected form of 4-pyridinylboronic acid.
Uniqueness:
[2-(Pyridin-4-yl)ethyl]boronic acid: offers unique reactivity due to the ethyl linker, which can influence the electronic properties and steric interactions in cross-coupling reactions. This can lead to different selectivities and efficiencies compared to its analogs.
Propiedades
Fórmula molecular |
C7H10BNO2 |
|---|---|
Peso molecular |
150.97 g/mol |
Nombre IUPAC |
2-pyridin-4-ylethylboronic acid |
InChI |
InChI=1S/C7H10BNO2/c10-8(11)4-1-7-2-5-9-6-3-7/h2-3,5-6,10-11H,1,4H2 |
Clave InChI |
DDPDXECXPGWTEH-UHFFFAOYSA-N |
SMILES canónico |
B(CCC1=CC=NC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)





![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
![2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B15299481.png)
